4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
This pyrazole-3-carboxamide derivative features a 4-fluorophenyl group at position 1, a benzyloxy substituent at position 4, and a 3,4-dimethoxyphenyl carboxamide group at position 3 (Figure 1).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-31-21-13-10-19(14-22(21)32-2)27-25(30)24-23(33-16-17-6-4-3-5-7-17)15-29(28-24)20-11-8-18(26)9-12-20/h3-15H,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNVVPKWLGHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with benzyloxy and dimethoxy groups. Various methods such as ultrasound-assisted synthesis have been employed to enhance yields and reduce reaction times .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis (MTB) with IC50 values below 1 µg/mL. This suggests potential applications in treating tuberculosis .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . Such findings indicate a potential role in managing inflammatory diseases.
Cytotoxicity and Cancer Research
The compound has also been evaluated for cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. In vitro studies revealed that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The cytotoxicity was compared against normal cell lines to assess selectivity and safety.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively at the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division . This mechanism underlies its potential as an anticancer agent.
Summary of Research Findings
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of pyrazole derivatives for their anti-tubercular activity against MTB. Among them, the compound exhibited significant efficacy with an IC50 value indicating strong potential for further development as an antitubercular agent .
Case Study 2: Anti-Cancer Properties
In another study focusing on cancer cell lines, the compound demonstrated potent cytotoxic effects compared to standard chemotherapeutic agents. The ability to inhibit tubulin polymerization highlights its promise in cancer therapy .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and biological implications:
Key Findings from Analog Studies
Substituent Position and Receptor Binding: The 3,4-dimethoxyphenyl group in the target compound likely enhances binding to aromatic receptor pockets compared to 2-methoxyphenyl analogs, as seen in NTS1 receptor studies where cyclohexyl and dimethoxyphenyl groups improved EC₅₀ values .
Anti-Inflammatory Activity :
- Thiadiazole-linked pyrazole carboxamides (e.g., 4-(4-fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)) exhibit COX-2 inhibition, suggesting that electron-withdrawing groups (e.g., fluorine) enhance anti-inflammatory efficacy .
Metabolic Stability :
- Benzyloxy and fluorophenyl groups are associated with resistance to oxidative metabolism, as observed in studies of trifluoromethyl-substituted pyrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
